2-Amino-4-(aminooxy)butanoic acid dihydrochloride
CAS No.: 65518-20-9
VCID: VC21538705
Molecular Formula: C4H12Cl2N2O3
Molecular Weight: 207.05 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-4-(aminooxy)butanoic acid dihydrochloride is a chemical compound that belongs to the category of non-proteinogenic amino acids. It is known for its unique functional groups, particularly the aminooxy group, which enhances its reactivity in biochemical applications. This compound is primarily used in scientific research, especially in studies related to nitric oxide synthesis and as a potential therapeutic agent. Synonyms and Related Compounds
Physical and Chemical CharacteristicsApplications and Research Findings2-Amino-4-(aminooxy)butanoic acid dihydrochloride is used in various biochemical studies due to its unique functional groups. It is involved in modulating nitric oxide pathways, which are crucial for cardiovascular health and neurobiology. Research suggests that compounds with similar structures can significantly impact cellular signaling mechanisms. Role in Nitric Oxide SynthesisThe aminooxy group in this compound enhances its ability to interact with enzymes involved in nitric oxide synthesis. This interaction is vital for understanding its potential therapeutic applications. Neuroprotective EffectsStudies indicate that the (2S)-enantiomer of this compound may exert neuroprotective effects by inhibiting excitotoxicity through GABA receptor modulation. Synthesis MethodsThe synthesis of 2-amino-4-(aminooxy)butanoic acid dihydrochloride can be achieved through both biological and chemical methods. These methods involve the incorporation of the aminooxy group into the butanoic acid backbone, which is essential for its biochemical properties. |
---|---|
CAS No. | 65518-20-9 |
Product Name | 2-Amino-4-(aminooxy)butanoic acid dihydrochloride |
Molecular Formula | C4H12Cl2N2O3 |
Molecular Weight | 207.05 g/mol |
IUPAC Name | 2-amino-4-aminooxybutanoic acid;dihydrochloride |
Standard InChI | InChI=1S/C4H10N2O3.2ClH/c5-3(4(7)8)1-2-9-6;;/h3H,1-2,5-6H2,(H,7,8);2*1H |
Standard InChIKey | JKQSTQVJTPUGQN-UHFFFAOYSA-N |
SMILES | C(CON)C(C(=O)O)N.Cl.Cl |
Canonical SMILES | C(CON)C(C(=O)O)N.Cl.Cl |
Synonyms | 2-Amino-4-(aminooxy)butanoicaciddihydrochloride;65518-20-9;DL-Canaline2HCl;DL-Canalinedihydrochloride;C4H12Cl2N2O3;SCHEMBL5898793;CTK8B9842;MolPort-023-331-657;0044AC;ANW-63285;AKOS016003625;AK-87775;AM004532;KB-227621;TC-152030 |
PubChem Compound | 22561663 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume